molecular formula C10H9BrO3 B3009712 4-(2-Bromoacetyl)phenyl acetate CAS No. 41104-10-3

4-(2-Bromoacetyl)phenyl acetate

Cat. No.: B3009712
CAS No.: 41104-10-3
M. Wt: 257.083
InChI Key: SPCDJZGDCHUTIM-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)phenyl acetate is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol. It is known for its unique structure, which includes a bromoacetyl group attached to a phenyl acetate moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoacetyl)phenyl acetate typically involves the bromination of acetophenone derivatives. One common method includes the reaction of 4-hydroxyacetophenone with bromoacetyl bromide in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective bromination of the acetyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The compound is often produced in cleanroom environments to maintain quality standards .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoacetyl)phenyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols to form new compounds.

    Oxidation Reactions: The phenyl acetate moiety can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The bromoacetyl group can be reduced to form acetyl derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted phenyl acetates.
  • Oxidation reactions produce phenyl acetic acids.
  • Reduction reactions result in acetyl-substituted phenyl compounds .

Scientific Research Applications

4-(2-Bromoacetyl)phenyl acetate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological targets.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Bromoacetyl)phenyl acetate involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The bromoacetyl group is highly reactive and can alkylate amino acids in proteins, leading to inhibition of enzyme activity or modification of receptor function. This reactivity makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

    4-(2-Chloroacetyl)phenyl acetate: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.

    4-(2-Iodoacetyl)phenyl acetate: Contains an iodoacetyl group, offering different reactivity and applications.

    4-(2-Fluoroacetyl)phenyl acetate: Features a fluoroacetyl group, providing unique properties in chemical reactions.

Uniqueness: 4-(2-Bromoacetyl)phenyl acetate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. This makes it particularly useful in specific synthetic applications and biochemical studies.

Properties

IUPAC Name

[4-(2-bromoacetyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-7(12)14-9-4-2-8(3-5-9)10(13)6-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCDJZGDCHUTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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